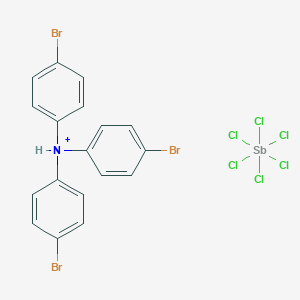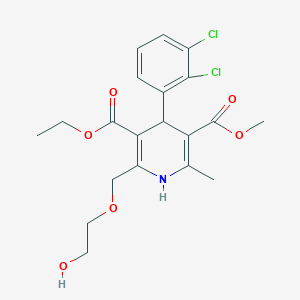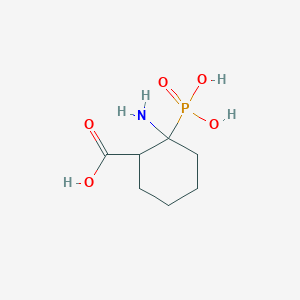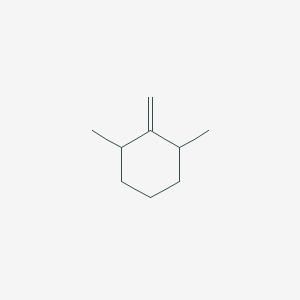
cis-1,3-Dimethyl-2-methylenecyclohexane
Übersicht
Beschreibung
cis-2,6-Dimethyl-1-methylenecyclohexane: is an organic compound belonging to the class of cycloalkenes. It is characterized by a cyclohexane ring with two methyl groups at positions 2 and 6, and a methylene group at position 1. This compound is notable for its unique structural configuration, which influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-1-methylenecyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 2,6-dimethyl-1,3-cyclohexadiene, followed by dehydrogenation to introduce the methylene group at position 1. The reaction conditions often include the use of palladium or platinum catalysts and specific temperature and pressure settings to ensure the desired cis-configuration.
Industrial Production Methods: Industrial production of cis-2,6-Dimethyl-1-methylenecyclohexane may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced separation techniques, such as distillation and chromatography, ensures the production of high-quality cis-2,6-Dimethyl-1-methylenecyclohexane.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2,6-Dimethyl-1-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in the formation of cis-2,6-dimethylcyclohexane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanol.
Reduction: Formation of cis-2,6-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-1-chlorocyclohexane.
Wissenschaftliche Forschungsanwendungen
cis-2,6-Dimethyl-1-methylenecyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance and ring strain on chemical reactivity and conformational analysis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of cis-2,6-Dimethyl-1-methylenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The methylene group at position 1 can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Dimethylcyclohexane: Similar in structure but lacks the methylene group at position 1.
trans-2,6-Dimethyl-1-methylenecyclohexane: The trans-isomer of the compound, differing in the spatial arrangement of the methyl groups.
cis-2,6-Dimethylcyclohexane: Similar but lacks the methylene group at position 1.
Uniqueness: cis-2,6-Dimethyl-1-methylenecyclohexane is unique due to the presence of the methylene group at position 1, which significantly influences its chemical reactivity and physical properties. The cis-configuration also contributes to its distinct conformational stability and steric interactions, making it a valuable compound for various scientific studies.
Eigenschaften
IUPAC Name |
(1S,3R)-1,3-dimethyl-2-methylidenecyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSTOKTRPNZHE-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
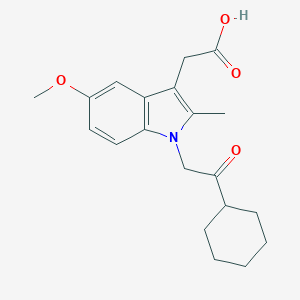
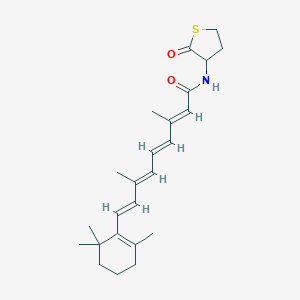
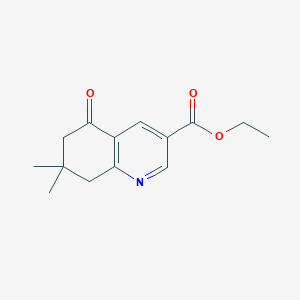
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
![(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane](/img/structure/B12452.png)

![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
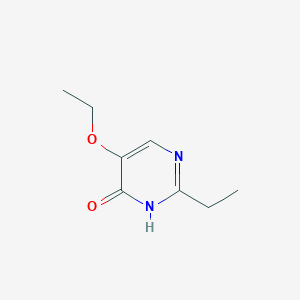
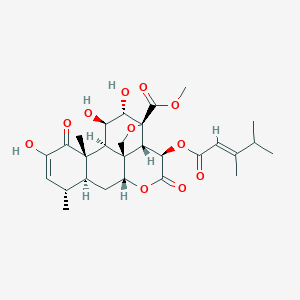
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
